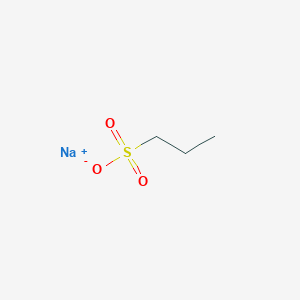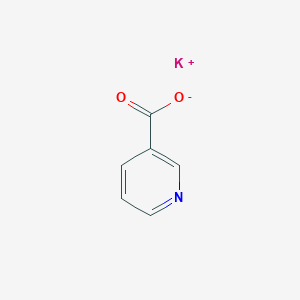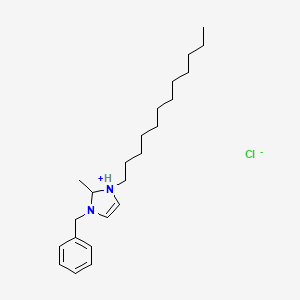
sodium;3-aminopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of cinnamic acid, where the cinnamoyl group is substituted with three methyl groups at the 2, 4, and 6 positions. It is commonly used in organic synthesis and has various applications in the chemical industry.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trimethyl-cinnamoyl chloride can be synthesized through the reaction of 2,4,6-trimethyl-cinnamic acid with thionyl chloride. The reaction typically involves refluxing the cinnamic acid derivative with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:
2,4,6-trimethyl-cinnamic acid+thionyl chloride→2,4,6-trimethyl-cinnamoyl chloride+sulfur dioxide+hydrogen chloride
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-trimethyl-cinnamoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,4,6-trimethyl-cinnamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethyl-cinnamic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,4,6-trimethyl-cinnamic acid: Formed from hydrolysis.
2,4,6-trimethyl-cinnamyl alcohol: Formed from reduction.
科学研究应用
2,4,6-trimethyl-cinnamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
作用机制
The mechanism of action of 2,4,6-trimethyl-cinnamoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
相似化合物的比较
2,4,6-trimethyl-cinnamoyl chloride can be compared with other cinnamoyl chloride derivatives:
Cinnamoyl Chloride: Lacks the methyl substitutions, making it less sterically hindered and more reactive.
2,4-dimethyl-cinnamoyl chloride: Has two methyl groups, making it slightly less reactive than 2,4,6-trimethyl-cinnamoyl chloride.
3,5-dimethyl-cinnamoyl chloride: Substituted at different positions, leading to different reactivity and steric effects.
The uniqueness of 2,4,6-trimethyl-cinnamoyl chloride lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
sodium;3-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPFZCCZMBRFB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7822916.png)


